

understanding the pharmacology of RP 73163 Racemate

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Compound of Interest

Compound Name: RP 73163 Racemate

Cat. No.: B3236259

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An In-Depth Technical Guide to the Pharmacology of **RP 73163 Racemate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RP 73163 Racemate is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. The pharmacological activity of the racemate is attributed to its (S)-enantiomer, designated as RP 73163. This compound demonstrates significant hypolipidemic properties, primarily by inhibiting the secretion of apolipoprotein B (apoB)-containing lipoproteins such as very-low-density lipoprotein (VLDL) from the liver. This technical guide provides a comprehensive overview of the pharmacology of RP 73163, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Core Mechanism of Action

RP 73163 is a specific and potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT; EC 2.3.1.26).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage or for assembly into lipoproteins.[2][3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestines.[2][4]

By inhibiting ACAT, RP 73163 reduces the formation of cholesteryl esters. This has two major downstream effects:

- **Reduced Lipoprotein Secretion:** In hepatic cells, the inhibition of ACAT leads to a decrease in the secretion of apoB and apoB-containing lipoproteins (VLDL).[1]
- **Inhibition of Foam Cell Formation:** In macrophages, ACAT inhibition can prevent the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are integral to the development of atherosclerotic plaques.[2]

The primary hypolipidemic effects of RP 73163 observed in preclinical models are consistent with a reduction in the hepatic secretion of apoB-containing lipoproteins.[1]

Quantitative Inhibitory Activity

The inhibitory potency of RP 73163, the active (S)-enantiomer of the racemate, has been quantified in both isolated enzyme preparations (microsomes) and whole-cell models. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀).

Table 1: IC₅₀ Values of RP 73163 in Microsomal Preparations[1]

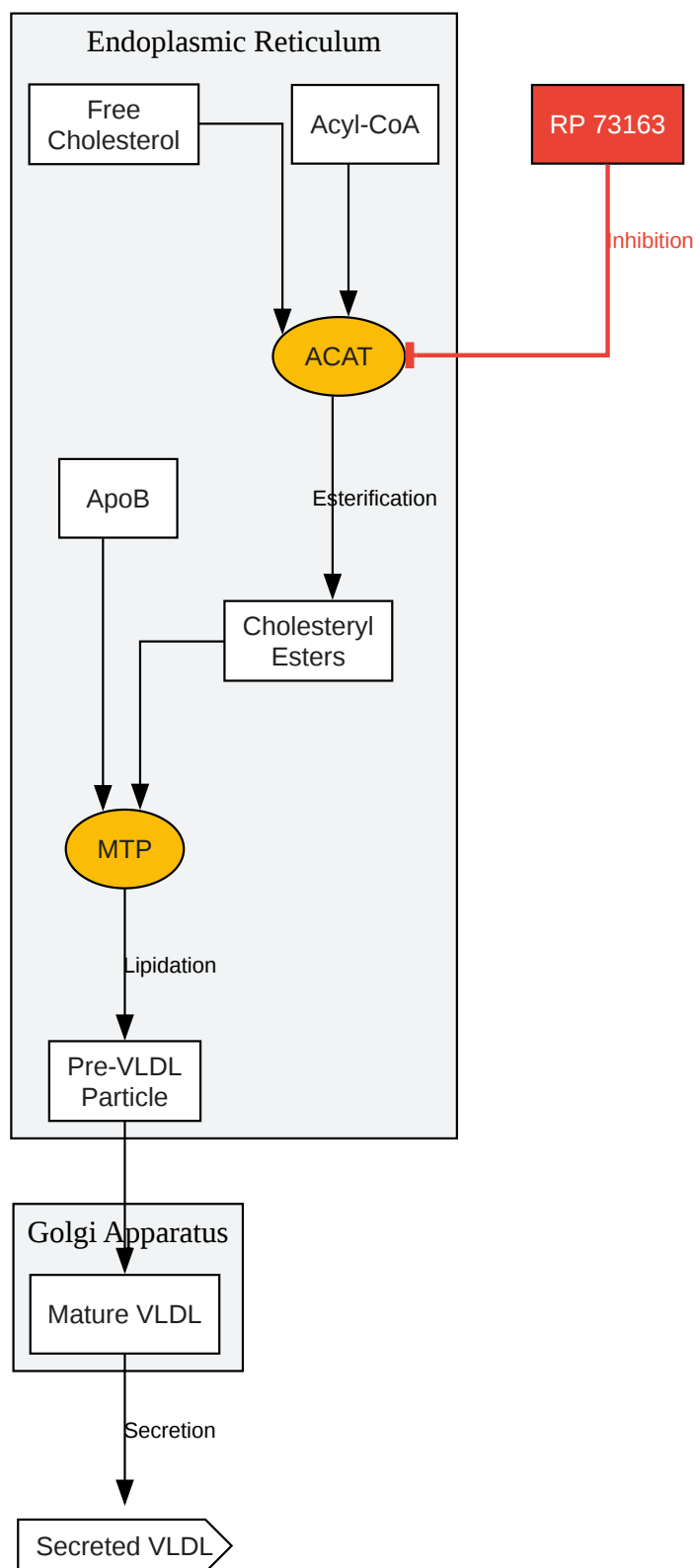
Enzyme Source	IC ₅₀ (nM)
Rat Liver Microsomes	86
Rabbit Intestine Microsomes	370

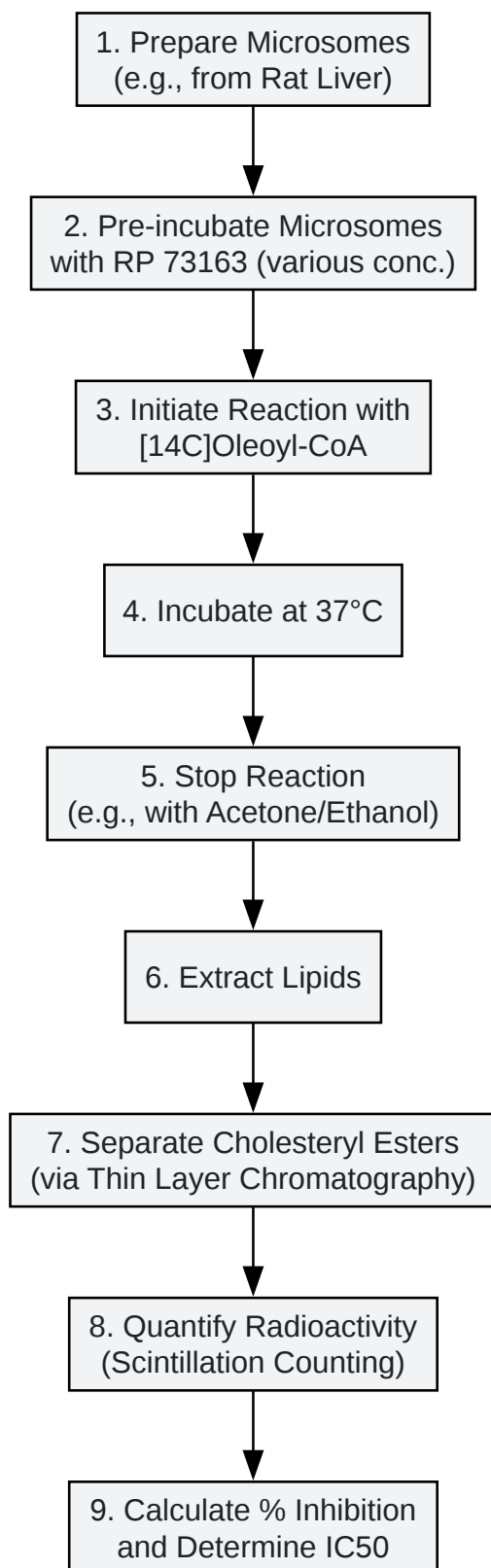
Table 2: IC₅₀ Values of RP 73163 in Whole-Cell Assays[1]

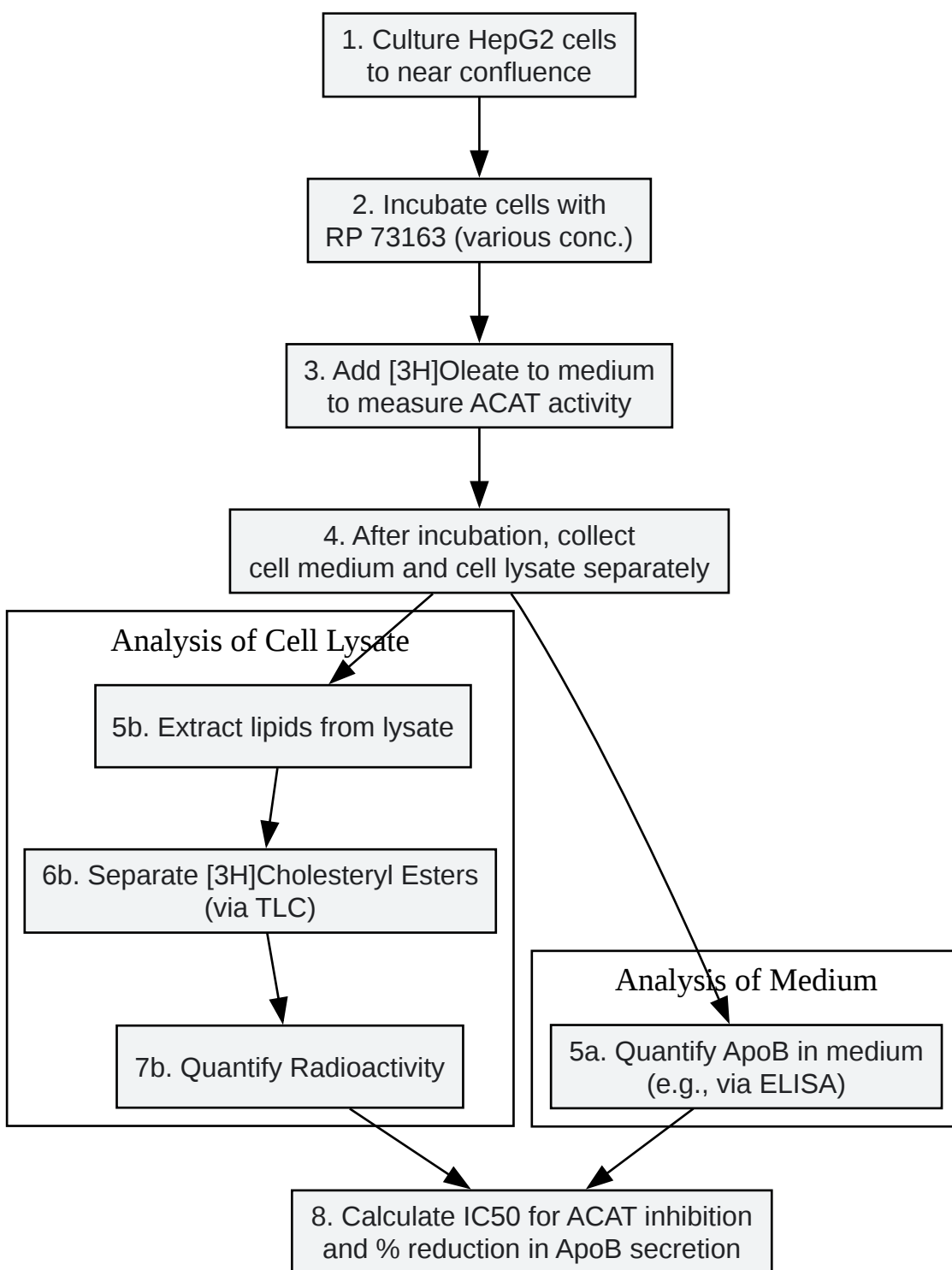
Cell Line	Cell Type	IC ₅₀ (nM)
HepG2	Human Hepatocyte	266
Caco-2	Human Intestinal	158
THP-1	Human Monocyte	314

Signaling and Metabolic Pathway

The following diagram illustrates the mechanism of action of RP 73163 in a hepatocyte, leading to reduced VLDL secretion.







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